An In-depth Technical Guide to 1,4,5-Trimethylpyrazole-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1,4,5-Trimethylpyrazole-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1,4,5-trimethylpyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Drawing upon established principles of organic chemistry and the extensive literature on pyrazole derivatives, this document details the compound's structure, properties, a robust synthetic pathway, and its potential as a scaffold for novel therapeutic agents.
Core Molecular Attributes and Physicochemical Properties
1,4,5-Trimethylpyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms.[1][2] The pyrazole nucleus is a prominent scaffold in a variety of pharmacologically active agents.[3] The structure of the title compound is characterized by methyl groups at positions 1, 4, and 5 of the pyrazole ring, and a carboxylic acid functional group at position 3.
IUPAC Name: 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid
Molecular Formula: C₇H₁₀N₂O₂
Predicted Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 154.17 g/mol | Calculated |
| CAS Number | Not available | - |
| Physical Form | Predicted to be a white to off-white crystalline solid | Analogy to similar compounds[4] |
| Melting Point | Predicted to be in the range of 150-200 °C | Analogy to substituted pyrazole carboxylic acids |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol | General solubility of pyrazole carboxylic acids |
| pKa | Estimated to be in the range of 3-4 for the carboxylic acid proton | Analogy to pyrazole-3-carboxylic acid[5] |
Note: Some properties are predicted based on the known characteristics of structurally related compounds due to the limited availability of experimental data for this specific molecule.
Strategic Synthesis of the Pyrazole Core
The construction of the polysubstituted pyrazole ring is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This approach offers high yields and good control over regioselectivity. For the synthesis of 1,4,5-trimethylpyrazole-3-carboxylic acid, the key precursors are a suitably substituted 1,3-diketone and methylhydrazine.
Proposed Synthetic Workflow
The following diagram illustrates a logical and efficient two-step synthetic pathway.
Caption: Proposed two-step synthesis of 1,4,5-trimethylpyrazole-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,3-dimethyl-3-oxobutanoate (1,3-Diketone Precursor)
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add ethyl 2-methylacetoacetate dropwise at 0 °C.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add methyl iodide dropwise and reflux the mixture for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of 1,4,5-Trimethylpyrazole-3-carboxylic Acid
-
Dissolve the synthesized ethyl 2,3-dimethyl-3-oxobutanoate in a suitable solvent such as ethanol.
-
Add an equimolar amount of methylhydrazine to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 4-6 hours.
-
Monitor the formation of the pyrazole ester by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
To the crude pyrazole ester, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to facilitate ester hydrolysis.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The solid precipitate of 1,4,5-trimethylpyrazole-3-carboxylic acid is collected by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Structural Elucidation and Spectroscopic Characterization
The identity and purity of the synthesized 1,4,5-trimethylpyrazole-3-carboxylic acid can be confirmed through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~3.6 - 3.8 | Singlet | 3H | N-CH₃ (at position 1) |
| ~2.1 - 2.3 | Singlet | 3H | C-CH₃ (at position 5) |
| ~1.9 - 2.1 | Singlet | 3H | C-CH₃ (at position 4) |
The broad signal for the carboxylic acid proton is characteristic and its chemical shift can be concentration-dependent.[7]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would show seven distinct carbon signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~145 - 150 | C5 (carbon bearing a methyl group) |
| ~138 - 142 | C3 (carbon bearing the carboxylic acid) |
| ~110 - 115 | C4 (carbon bearing a methyl group) |
| ~35 - 40 | N-CH₃ (at position 1) |
| ~12 - 15 | C-CH₃ (at position 5) |
| ~8 - 12 | C-CH₃ (at position 4) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[8][9]
FT-IR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Vibration |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1700 | C=O stretch of the carboxylic acid |
| ~2900-3000 | C-H stretch of the methyl groups |
| ~1500-1600 | C=N and C=C stretches of the pyrazole ring |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the carboxylic acid group (-COOH) and subsequent fragmentation of the pyrazole ring.
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[10][11] Derivatives of pyrazole and pyrazole-3-carboxylic acid have demonstrated significant potential as:
-
Anti-inflammatory Agents: By targeting enzymes such as cyclooxygenase (COX).[12]
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[3]
-
Anticancer Agents: Through mechanisms such as the inhibition of protein kinases.[10]
-
Agrochemicals: As active ingredients in herbicides and fungicides.
The specific substitution pattern of 1,4,5-trimethylpyrazole-3-carboxylic acid provides a unique three-dimensional structure that can be further functionalized, particularly at the carboxylic acid group, to generate libraries of amides, esters, and other derivatives for biological screening.
Logical Framework for Drug Discovery
The following diagram outlines a typical workflow for leveraging this core structure in a drug discovery program.
Caption: Drug discovery workflow starting from the 1,4,5-trimethylpyrazole-3-carboxylic acid scaffold.
Conclusion and Future Directions
1,4,5-Trimethylpyrazole-3-carboxylic acid represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic route outlined in this guide is based on robust and well-established chemical transformations, providing a clear path to obtaining this molecule. The predicted spectroscopic data offers a reliable means for its characterization. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising pyrazole scaffold.
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